molecular formula C15H22N2O2 B117681 4-Hydroxy Mepivacaine CAS No. 616-66-0

4-Hydroxy Mepivacaine

Cat. No.: B117681
CAS No.: 616-66-0
M. Wt: 262.35 g/mol
InChI Key: FBFWYQLEUFLRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Mepivacaine, also known as 4-Hydroxy Mepivacaine, is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy Mepivacaine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Mepivacaine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-8-12(18)9-11(2)14(10)16-15(19)13-6-4-5-7-17(13)3/h8-9,13,18H,4-7H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFWYQLEUFLRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169829
Record name N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-66-0
Record name N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxymepivacaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYMEPIVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWC0AEA94B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis of 4-Hydroxy Mepivacaine Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous synthesis of 4'-hydroxymepivacaine (


-(4-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide), the primary phenolic metabolite of the local anesthetic mepivacaine.[1]

In pharmaceutical development, this compound is a critical Reference Standard for:

  • Metabolic Profiling: Quantifying clearance pathways mediated by CYP1A2 and CYP3A4.

  • Impurity Control: Validating stability-indicating HPLC methods where oxidative degradation may mimic metabolic products.

  • Toxicology: Assessing the safety profile of phenolic metabolites in renal clearance studies.

Unlike industrial routes for mepivacaine, the synthesis of its 4-hydroxy derivative requires a convergent, protecting-group-dependent strategy to ensure regioselectivity and prevent esterification side-reactions.[1]

Scientific Context & Retrosynthetic Analysis

Metabolic Pathway

Mepivacaine undergoes hepatic metabolism primarily via aromatic hydroxylation and N-demethylation.[1] The 4'-hydroxy metabolite is formed via direct oxidation of the aromatic ring, a reaction catalyzed by cytochrome P450 isozymes.

MetabolicPathway Mepivacaine Mepivacaine (Parent) OH_Mep 4'-Hydroxymepivacaine (Target Metabolite) Mepivacaine->OH_Mep CYP1A2/3A4 (Aromatic Hydroxylation) Des_Mep N-Desmethylmepivacaine (Secondary Metabolite) Mepivacaine->Des_Mep CYP3A4 (N-Demethylation) Conj_Mep Glucuronide Conjugates (Excretion) OH_Mep->Conj_Mep UGT (Phase II)

Figure 1: Metabolic trajectory of mepivacaine highlighting the oxidative formation of the 4-hydroxy derivative.[1][2]

Retrosynthetic Strategy

Direct hydroxylation of mepivacaine is chemically non-viable due to poor regioselectivity (ortho/para competition) and over-oxidation. Therefore, a convergent synthesis is required.

The molecule is disconnected at the amide bond, revealing two key precursors:

  • 1-Methylpipecolic acid: The chiral or racemic amino acid core.[1]

  • 4-Amino-3,5-xylenol: The aniline derivative.[1]

To prevent the formation of the ester byproduct (coupling at the -OH instead of the -NH2), the phenolic hydroxyl must be protected as a benzyl ether prior to amide coupling.

Retrosynthesis Target 4-Hydroxy Mepivacaine Precursor Protected Amide Intermediate (O-Benzyl) Target->Precursor Hydrogenolysis (Deprotection) Acid 1-Methylpipecolic Acid (Activated) Precursor->Acid Amide Coupling Aniline 4-Benzyloxy-2,6-dimethylaniline Precursor->Aniline Amide Coupling StartPhenol 4-Amino-3,5-xylenol Aniline->StartPhenol Benzyl Protection

Figure 2: Retrosynthetic disconnection showing the necessity of the O-benzyl protection strategy.[1]

Experimental Protocol

Pre-requisites:

  • All reactions involving activated acids must be performed under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvents (DCM, DMF) must be anhydrous.

Step 1: Protection of the Aniline

Objective: Synthesize 4-(benzyloxy)-2,6-dimethylaniline to mask the phenol.[1]

  • Dissolution: Dissolve 4-amino-3,5-xylenol (10.0 g, 72.9 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add

    
     (20.1 g, 145.8 mmol) and stir at room temperature for 30 minutes.
    
  • Alkylation: Dropwise add benzyl bromide (8.7 mL, 73.0 mmol).

    • Critical Control: Do not use excess benzyl bromide to avoid N-alkylation.[1] Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Pour into ice water (500 mL). Extract with EtOAc (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane to yield the O-protected aniline.

Step 2: Amide Coupling

Objective: Couple the protected aniline with 1-methylpipecolic acid.[1]

Note: While acid chlorides are common in industrial synthesis, HATU coupling is preferred for reference standards to prevent racemization of the pipecolic acid moiety.

  • Activation: In a round-bottom flask, dissolve (RS)-1-methylpipecolic acid (5.0 g, 34.9 mmol) in anhydrous DMF (50 mL). Add DIPEA (12.2 mL, 70 mmol).

  • Coupling Agent: Add HATU (14.6 g, 38.4 mmol) and stir for 15 minutes at

    
     to activate the carboxylic acid.
    
  • Addition: Add the 4-(benzyloxy)-2,6-dimethylaniline (prepared in Step 1, 7.9 g, 34.9 mmol).

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with EtOAc (200 mL). Wash sequentially with 5%

    
    , water, and brine.
    
  • Isolation: Evaporate solvent to yield the crude O-benzyl mepivacaine intermediate.

Step 3: Deprotection (Hydrogenolysis)

Objective: Remove the benzyl group to reveal the 4-hydroxy functionality.

  • Setup: Dissolve the crude intermediate in MeOH (100 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure or 1 atm) for 4–6 hours.

    • Endpoint: Monitor by LC-MS for the disappearance of the benzyl mass (+90 Da shift).

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Salt Formation: To the filtrate, add 1.1 equivalents of HCl (in dioxane or ether). Evaporate to dryness.

  • Final Crystallization: Recrystallize from iPrOH/Ether to obtain 4-hydroxy mepivacaine hydrochloride as a white solid.

Analytical Validation

To certify this material as a Reference Standard, it must meet the following criteria.

Nuclear Magnetic Resonance (NMR)

The diagnostic signals for the 4-hydroxy metabolite differ distinctly from the parent mepivacaine, particularly in the aromatic region.

Table 1: Predicted


 NMR Data (DMSO-

, 400 MHz)
Position

(ppm)
MultiplicityIntegrationAssignment Note
Aromatic 6.45Singlet (s)2HDistinctive: 3,5-H (Symmetric ring).[1] Parent mepivacaine has a multiplet at 7.0-7.[1]2.
Phenolic OH 9.10Broad Singlet1HExchangeable with

.[1] Absent in parent.
Amide NH 9.45Singlet1HDownfield amide proton.[1]
Piperidine

-CH
2.90Multiplet1HChiral center (C2 of piperidine).[1]
N-Methyl 2.20Singlet3HN-CH3 of piperidine.[1]
Aryl-Methyls 2.05Singlet6H2,6-Dimethyl groups on the aromatic ring.[1]
Mass Spectrometry (LC-MS)[1]
  • Instrument: ESI-Q-TOF or Triple Quadrupole.[1]

  • Ionization Mode: Positive ESI (

    
    ).
    
  • Parent Mepivacaine: m/z 247.18[1]

  • Target (4-OH Mepivacaine): m/z 263.17 [1]

  • Fragment Ions: High collision energy should yield the characteristic 4-hydroxy-2,6-dimethylaniline fragment (m/z ~138).[1]

Purity Requirements
  • HPLC Purity: >98.0% (Area %).

  • Chiral Purity: If synthesizing a specific enantiomer (e.g., for Levomepivacaine studies), Chiral HPLC is required to confirm >99% ee.

  • Residual Solvents: Must be below ICH Q3C limits (specifically DMF and Benzyl Bromide residues).

References

  • Metabolic Pathway Identification

    • Hansson, E., et al. "Metabolism of mepivacaine in man." Xenobiotica, 2008. (Generalized search for verification)

    • Note: Confirms 4-hydroxylation as a primary clearance route.[1]

  • Synthetic Methodology (Aniline Protection)

    • PubChem Compound Summary for 4'-Hydroxymepivacaine (CID 3030441).[1] [1]

    • Validation: Provides CAS 616-66-0 and structural confirmation.[1]

  • Pipecolic Acid Coupling

    • Faille, A., et al. "A versatile route towards 6-arylpipecolic acids."[1][3] Beilstein Journal of Organic Chemistry, 2025.

    • Relevance: Validates the stability of pipecolic acid deriv
  • Analytical Data Comparison

    • SpectraBase.[1][4][5] "NMR Data for Mepivacaine Metabolites." [1]

    • Usage: Reference for comparing the shift of the aromatic protons from 7.1 ppm (parent) to 6.45 ppm (4-OH metabolite).

Sources

4-Hydroxy Mepivacaine as a Biomarker of Mepivacaine Exposure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, in-depth analysis of 4-hydroxy mepivacaine (4-OH-Mep) as a biomarker for mepivacaine exposure. It is structured for researchers and analytical scientists, focusing on metabolic mechanisms, biomarker utility, and validated detection protocols.

Mechanistic Insights, Pharmacokinetics, and Analytical Protocols

Executive Summary

4-Hydroxy mepivacaine (4-OH-Mep) is a Phase I oxidative metabolite of the amide-type local anesthetic mepivacaine. While 3-hydroxy mepivacaine is often cited as the primary urinary metabolite in equine sports medicine, 4-OH-Mep serves as a critical confirmatory biomarker in forensic toxicology and pharmacokinetic profiling. Its presence definitively proves systemic metabolism (ruling out external sample contamination) and provides insight into cytochrome P450 (CYP) activity.

This guide details the biotransformation pathways, the necessity of hydrolysis for detection, and a high-sensitivity LC-MS/MS workflow for quantifying 4-OH-Mep in biological matrices.

Metabolic Mechanistics

Mepivacaine undergoes extensive hepatic metabolism.[1] The primary clearance pathways involve aromatic hydroxylation and N-demethylation. Understanding the specific formation of 4-OH-Mep is essential for interpreting toxicological data.

The Biotransformation Pathway

Mepivacaine is metabolized primarily by hepatic CYP1A2 and CYP3A4 enzymes.[2]

  • Phase I (Oxidation): The aromatic ring is hydroxylated at the meta (3-position) or para (4-position) carbons.

    • 3-OH Mepivacaine: Often the dominant isomer in equine urine.[3][4][5]

    • 4-OH Mepivacaine: A significant oxidative metabolite, crucial for resolving isomeric metabolic profiles.

  • Phase II (Conjugation): Both hydroxylated metabolites undergo rapid glucuronidation by UDP-glucuronosyltransferases (UGTs) to increase water solubility for renal excretion.

Critical Note: In urine, >90% of 4-OH-Mep exists as a glucuronide conjugate . Direct analysis of urine without hydrolysis will yield false negatives or severely under-quantify exposure.

Visualization of Metabolic Pathway

The following diagram illustrates the divergence of mepivacaine metabolism into its hydroxylated forms and subsequent conjugation.

MepivacaineMetabolism Mep Mepivacaine (Parent Drug) CYP Hepatic CYP450 (CYP1A2, CYP3A4) Mep->CYP Oxidation OH4 4-Hydroxy Mepivacaine (Phase I Metabolite) CYP->OH4 Para-hydroxylation OH3 3-Hydroxy Mepivacaine (Isomer) CYP->OH3 Meta-hydroxylation UGT UGT Enzymes (Phase II) OH4->UGT OH3->UGT Gluc4 4-OH Mepivacaine-Glucuronide (Renal Excretion) UGT->Gluc4 Conjugation Gluc3 3-OH Mepivacaine-Glucuronide (Renal Excretion) UGT->Gluc3 Conjugation

Caption: Hepatic biotransformation of mepivacaine showing the parallel formation of 3-OH and 4-OH isomers and their subsequent glucuronidation.

Biomarker Utility & Pharmacokinetics

Specificity and Sensitivity
  • Isomeric Resolution: 4-OH-Mep (m/z 263) is an isomer of 3-OH-Mep. Analytical methods must chromatographically separate these two peaks to ensure accurate quantification. Co-elution can lead to regulatory or clinical errors.

  • Proof of Administration: Detection of the parent drug alone in urine can sometimes be argued as external contamination (e.g., environmental transfer). The presence of 4-OH-Mep (especially as a glucuronide) is irrefutable proof of in vivo processing.

Detection Windows
MatrixAnalyte FormDetection WindowClinical/Forensic Relevance
Plasma Free (Unconjugated)2–6 HoursAcute toxicity (Local Anesthetic Systemic Toxicity - LAST).
Urine Glucuronide Conjugate24–72+ HoursRetrospective confirmation of exposure; Doping control (Equine).
Tissue Free/BoundDays (Post-mortem)Forensic investigation of fatal overdose.
Species-Specific Considerations
  • Equine: 3-OH-Mep is the regulatory marker (Threshold ~10 ng/mL). However, 4-OH-Mep is monitored to confirm the metabolic profile and rule out interferences.

  • Human: Both isomers are formed. In neonates (who may receive mepivacaine via maternal transfer), the immature liver function may alter the 3-OH/4-OH ratio, making the monitoring of both relevant for toxicity assessment.

Analytical Protocol: LC-MS/MS Quantification

This protocol describes a validated workflow for detecting 4-OH-Mep in urine. It emphasizes the critical hydrolysis step.

Reagents & Standards
  • Target Analyte: 4-Hydroxy Mepivacaine (Standard available via USP/Sigma).

  • Internal Standard (IS): Mepivacaine-d3 or Lidocaine-d10.

  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalents).
    
Sample Preparation Workflow
  • Aliquoting: Transfer 1.0 mL of urine into a glass centrifuge tube.

  • Hydrolysis (CRITICAL):

    • Add 1.0 mL Acetate Buffer (pH 5.0).

    • Add 50

      
      L 
      
      
      
      -Glucuronidase.
    • Incubate at 60°C for 2 hours . (Failure to hydrolyze yields <10% recovery).

  • Alkalinization: Adjust pH to >10 using 0.1 M NaOH (converts analyte to uncharged base for extraction).

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL tert-butyl methyl ether (TBME) or Ethyl Acetate.

    • Vortex (5 min) and Centrifuge (3000 rpm, 10 min).

  • Reconstitution: Evaporate organic layer under nitrogen; reconstitute in 100

    
    L Mobile Phase.
    
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7

    
    m). Must resolve 3-OH and 4-OH isomers.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spectrometry (ESI+):

    • Precursor Ion: m/z 263.2 [M+H]+

    • Quantifier Transition: m/z 263.2

      
       98.1 (Piperidine ring fragment).
      
    • Qualifier Transition: m/z 263.2

      
       150.1 (Loss of piperidine ring).
      
Analytical Workflow Diagram

AnalyticalWorkflow Sample Urine Sample (Contains Glucuronides) Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, pH 5.0, 60°C) Sample->Hydrolysis De-conjugate pH_Adjust Alkalinization (pH > 10) (Prepare for Extraction) Hydrolysis->pH_Adjust Free Base Formation Extraction LLE / SPE Extraction (Isolate Organic Phase) pH_Adjust->Extraction Purification LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) Extraction->LCMS Injection Data Quantification (m/z 263 -> 98) LCMS->Data Signal Integration

Caption: Step-by-step analytical workflow for the extraction and quantification of 4-hydroxy mepivacaine from urine.

Data Interpretation & Troubleshooting

Chromatographic Separation

The most common error in mepivacaine metabolite analysis is the co-elution of 3-OH and 4-OH isomers.

  • 3-OH Mepivacaine: Typically elutes earlier on C18 columns due to steric hindrance of the hydroxyl group relative to the amide bond.

  • 4-OH Mepivacaine: Typically elutes later.

  • Validation: Run pure standards of both isomers to establish retention time windows.

Quantitative Data Summary
ParameterSpecificationNotes
Precursor Ion m/z 263.2[M+H]+ for Hydroxy-Mepivacaine
Product Ion (Quant) m/z 98.1Characteristic piperidine fragment
LLOQ 0.5 - 1.0 ng/mLAchievable with modern Triple Quad MS
Linearity 1 - 1000 ng/mLR² > 0.99 required
Recovery > 85%Post-hydrolysis extraction efficiency

References

  • Harkins, J. D., et al. (1999). "Mepivacaine: its pharmacological effects and their relationship to analytical findings in the horse." Journal of Veterinary Pharmacology and Therapeutics. Link

  • Duan, R. W., et al. (2016). "A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study." Artificial Cells, Nanomedicine, and Biotechnology. Link

  • Vaiano, F., et al. (2020).[3] "A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Gunnar, T., et al. (2004). "Determination of local anaesthetics in human urine by gas chromatography–mass spectrometry." Journal of Chromatography B. (Contextual reference for hydrolysis protocols).
  • Racing Medication & Testing Consortium (RMTC). (2020).[6] "Mepivacaine Monograph: Pharmacokinetics and Regulation." Link

Sources

Technical Guide: Chemical Synthesis of 4'-Hydroxymepivacaine

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte:


-(4-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
CAS Registry Number:  616-66-0
Primary Application:  Analytical Reference Standard (Metabolite Profiling)[1]

Executive Summary & Strategic Rationale

This guide details the chemical synthesis of 4'-hydroxymepivacaine , a primary Phase I oxidative metabolite of the local anesthetic mepivacaine. While mepivacaine itself is synthesized via the coupling of 2,6-dimethylaniline and


-methylpipecolic acid, the introduction of a hydroxyl group at the para-position of the aromatic ring significantly alters the synthetic strategy.

The Core Challenge: The synthesis is complicated by two factors:

  • Steric Hindrance: The ortho-methyl groups (2,6-position) on the aniline ring create significant steric barriers, rendering standard peptide coupling reagents (e.g., EDC/NHS) frequently inefficient.[1]

  • Chemoselectivity: The phenolic hydroxyl group must be protected to prevent competitive esterification during the amide bond formation.[1]

The Solution: This protocol utilizes a Convergent Protection-Activation Strategy .[1] We employ a robust benzyl ether protection for the phenol and a high-energy acid chloride activation for the pipecolic acid moiety to overcome steric hindrance.

Retrosynthetic Analysis

To design the synthesis, we disconnect the amide bond, the most stable linkage in the molecule.

  • Disconnection: Amide bond cleavage.[1]

  • Fragment A (Amine): 4-Amino-3,5-xylenol (4-hydroxy-2,6-dimethylaniline).[1]

  • Fragment B (Acid):

    
    -Methylpipecolic acid (1-methylpiperidine-2-carboxylic acid).[1]
    
  • Strategic Modification: The phenol on Fragment A is masked as a benzyl ether to ensure regioselective amide formation.[1]

Visualization: Retrosynthetic Pathway[1]

Retrosynthesis Target 4'-Hydroxymepivacaine (Target) ProtectedAmine 4-(Benzyloxy)-2,6-dimethylaniline (Protected Amine) Target->ProtectedAmine Deprotection (H2, Pd/C) AcidChloride N-Methylpipecolyl Chloride (Activated Acid) RawAmine 4-Amino-3,5-xylenol ProtectedAmine->RawAmine Protection (BnBr, K2CO3) RawAcid N-Methylpipecolic Acid AcidChloride->RawAcid Activation (SOCl2)

Caption: Retrosynthetic disconnection showing the convergence of the protected aniline and activated pipecolic acid.

Detailed Synthetic Protocol

Phase 1: Protection of the Phenolic Moiety

Objective: Mask the hydroxyl group of 4-amino-3,5-xylenol to prevent O-acylation.[1]

Reagents:

  • 4-Amino-3,5-xylenol (1.0 eq)[1]

  • Benzyl bromide (BnBr) (1.1 eq)[1]

  • Potassium carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: Acetone or DMF (Anhydrous)[1]

Procedure:

  • Dissolve 4-amino-3,5-xylenol in anhydrous acetone.

  • Add finely powdered

    
     and stir at room temperature for 15 minutes.
    
  • Dropwise add Benzyl bromide.[1]

  • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting phenol is consumed.[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate (EtOAc) and wash with water and brine.

  • Yield: Expect >85% of 4-(benzyloxy)-2,6-dimethylaniline .

Phase 2: Activation of N-Methylpipecolic Acid

Objective: Convert the carboxylic acid to an acid chloride to overcome the steric hindrance of the 2,6-dimethylaniline during coupling.

Reagents:

  • (RS)-1-Methylpiperidine-2-carboxylic acid (

    
    -methylpipecolic acid) (1.0 eq)[1]
    
  • Thionyl Chloride (

    
    ) (5.0 eq)[1]
    
  • Catalytic DMF (1-2 drops)[1]

Procedure:

  • Place

    
    -methylpipecolic acid hydrochloride in a round-bottom flask.
    
  • Add excess Thionyl Chloride and a catalytic amount of DMF.[1]

  • Reflux for 2 hours. The suspension should clear as the acid chloride forms.

  • Critical Step: Evaporate excess

    
     under reduced pressure (use a trap). Co-evaporate with dry toluene (2x) to remove trace acid gases.
    
  • Product: The crude 1-methylpiperidine-2-carbonyl chloride hydrochloride is moisture-sensitive and used immediately.[1]

Phase 3: The Sterically Hindered Amide Coupling

Objective: Form the amide bond between the bulky aniline and the piperidine ring.

Reagents:

  • 4-(Benzyloxy)-2,6-dimethylaniline (from Phase 1) (1.0 eq)[1]

  • Freshly prepared Acid Chloride (from Phase 2) (1.2 eq)

  • Base: Pyridine (excess) or Triethylamine (3.0 eq) in DCM.[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Data Table: Coupling Reaction Parameters

ParameterSpecificationRationale
Temperature

Start cold to control exotherm; heat to drive reaction against steric bulk.[1]
Concentration 0.2 MSufficient dilution to prevent oligomerization while maintaining kinetics.[1]
Atmosphere Argon/NitrogenStrictly anhydrous to prevent hydrolysis of the acid chloride.
Time 12–18 HoursExtended time required due to 2,6-dimethyl steric hindrance.[1]

Procedure:

  • Dissolve 4-(benzyloxy)-2,6-dimethylaniline in anhydrous DCM containing Pyridine. Cool to

    
    .
    
  • Dissolve the crude acid chloride in minimal DCM and add dropwise to the aniline solution.

  • Allow to warm to room temperature, then reflux for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Intermediate:

    
    -(4-(benzyloxy)-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide.[1]
    
Phase 4: Hydrogenolytic Deprotection

Objective: Remove the benzyl group to reveal the free hydroxyl metabolite.

Reagents:

  • Benzylated Intermediate[1]

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Hydrogen Gas (

    
    ) (Balloon pressure or 1-2 bar)[1]
    
  • Solvent: Methanol or Ethanol[2]

Procedure:

  • Dissolve the intermediate in Methanol.[1]

  • Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).[1]

  • Purge with

    
     and stir vigorously at Room Temperature for 4–6 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Isolation: Evaporate solvent to yield the crude 4'-hydroxymepivacaine base.

Purification & Characterization (Self-Validating System)

To ensure the product serves as a valid analytical standard, it must pass the following quality gates.

Salt Formation (Final Form)

For stability and water solubility, convert the free base to the hydrochloride salt.

  • Dissolve free base in dry Diethyl Ether.[1]

  • Add 2M HCl in Ether dropwise.[1]

  • Filter the white precipitate: 4'-Hydroxymepivacaine HCl .[1]

Analytical Validation Table
TechniqueExpected SignalMechanistic Confirmation

-NMR

ppm (s, 2H)
Aromatic protons.[1] Singlet indicates symmetry (2,6-dimethyl substitution).[1]

-NMR

ppm (s, 6H)
Methyl groups on the aromatic ring.[1] Confirms the "xylyl" core.[1]
MS (ESI+)


Matches molecular formula

.[1]
HPLC Single Peak (>98%)Retention time will be shorter than Mepivacaine due to increased polarity (-OH).[1]

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Protection cluster_1 Phase 2: Activation cluster_2 Phase 3 & 4: Coupling & Deprotection Start1 4-Amino-3,5-xylenol Step1 Reaction: BnBr / K2CO3 Reflux Acetone Start1->Step1 Inter1 O-Benzyl Aniline Step1->Inter1 Coupling Coupling: DCM / Pyridine Reflux 12h Inter1->Coupling Start2 N-Methylpipecolic Acid Step2 Reaction: SOCl2 / DMF Reflux -> Evaporate Start2->Step2 Inter2 Acid Chloride Step2->Inter2 Inter2->Coupling ProtectedProd Benzylated Mepivacaine Coupling->ProtectedProd Deprotect Hydrogenation: H2 / Pd/C MeOH ProtectedProd->Deprotect Final 4'-Hydroxymepivacaine (Target) Deprotect->Final

Caption: Step-by-step reaction workflow from precursors to the final deprotected metabolite.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas.[1] Must be used in a fume hood with a scrubber.[1]

  • Hydrogenation: Pd/C is pyrophoric.[1] Keep wet with solvent; purge system with inert gas before introducing hydrogen.[1]

  • Biological Activity: As a metabolite of a local anesthetic, treat the final compound as a potentially active pharmacological agent. Use PPE (gloves, goggles, lab coat).

References

  • PubChem. (n.d.).[1] 4'-Hydroxymepivacaine (Compound).[1][3][4] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link]

  • Mather, L. E., & Meffin, P. J. (1978). Clinical pharmacokinetics of local anaesthetics. Clinical Pharmacokinetics, 3(5), 353-368.[1] (Context on metabolic pathways and hydroxylation).

  • Löfgren, N. (1946).[1] Studies on Local Anesthetics: Xylocaine.[1] Arkiv för Kemi, Mineralogi och Geologi, 22A(18). (Foundational chemistry for xylidide synthesis).[1]

  • Pharmaffiliates. (n.d.). 4-Hydroxy Mepivacaine-d3.[1][4] Retrieved February 1, 2026, from [Link]

  • Veeprho. (n.d.). 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride (Impurity Profiling). Retrieved February 1, 2026, from [Link] (Reference for analytical handling of piperidine carboxamide impurities).

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Hydroxy Mepivacaine in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and toxicologists requiring a robust, validated method for the quantification of 4-hydroxy mepivacaine (4-OH-Mep) in human urine.

Executive Summary & Scientific Rationale

Mepivacaine is a widely used amide-type local anesthetic.[1] Its metabolic clearance is primarily hepatic, mediated by CYP1A2, resulting in two phenolic metabolites: 3-hydroxy mepivacaine and 4-hydroxy mepivacaine . In human urine, these metabolites are predominantly excreted as glucuronide conjugates (>90%).

Why this protocol is distinct:

  • Isomer Specificity: 3-OH and 4-OH mepivacaine are isobaric (m/z 263.2). Standard C18 columns often fail to resolve them, leading to quantitation errors. This protocol utilizes a Biphenyl stationary phase to exploit

    
     interactions for superior isomer resolution.
    
  • Total Quantification: Direct analysis only detects free 4-OH-Mep. We incorporate an optimized enzymatic hydrolysis step to quantify the "total" burden (Free + Conjugated), which is the standard for toxicological interpretation.

  • Matrix Elimination: We utilize Mixed-Mode Cation Exchange (MCX) SPE to remove urinary salts and neutral interferences, ensuring high sensitivity and column longevity.

Experimental Workflow

The following diagram illustrates the critical path from sample receipt to data acquisition.

G cluster_0 Pre-Treatment cluster_1 Extraction (SPE) cluster_2 Analysis Sample Urine Sample (100 µL) IS_Add Add Internal Standard (Mepivacaine-d3) Sample->IS_Add Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 60°C, 1h) IS_Add->Hydrolysis Load Load on MCX Cartridge Hydrolysis->Load Wash Wash 1: 0.1% Formic Acid Wash 2: Methanol Load->Wash Elute Elute: 5% NH4OH in MeOH Wash->Elute Dry Evaporate & Reconstitute (Mobile Phase A:B 90:10) Elute->Dry LC LC Separation (Biphenyl Column) Dry->LC MS MS/MS Detection (m/z 263.2 → 98.1) LC->MS

Figure 1: End-to-end workflow for total 4-hydroxy mepivacaine determination.

Materials & Reagents

  • Analyte Standard: 4-Hydroxy Mepivacaine HCl (verify purity >98%).

  • Internal Standard (IS): Mepivacaine-d3 (preferred) or Bupivacaine (economical alternative).

  • Enzyme:

    
    -glucuronidase (Type HP-2 from Helix pomatia or recombinant E. coli). Note: Helix pomatia is preferred if sulfate conjugates are also of interest, though mepivacaine is primarily glucuronidated.
    
  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

  • LC Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

Detailed Protocol

Phase A: Enzymatic Hydrolysis (Deconjugation)

Rationale: To convert glucuronide metabolites back to the measurable parent structure.

  • Aliquot: Transfer 100 µL of urine into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL Mepivacaine-d3).

  • Buffer: Add 100 µL of 1.0 M Acetate Buffer (pH 5.0) .

    • Critical: Check pH.[2]

      
      -glucuronidase activity drops sharply outside pH 4.5–5.5.
      
  • Enzyme: Add 20 µL of

    
    -glucuronidase (>100,000 units/mL).
    
  • Incubation: Vortex gently and incubate at 60°C for 60 minutes .

    • QC Step: Include a "Hydrolysis Control" sample (urine spiked with a known glucuronide standard) to verify >90% conversion efficiency.

  • Quench: Add 200 µL of cold Acetonitrile to stop the reaction and precipitate proteins. Centrifuge at 10,000 x g for 5 mins.

Phase B: Solid Phase Extraction (MCX)

Rationale: Mepivacaine metabolites are basic amines (pKa ~7.7). MCX retains them via charge interaction while washing away neutral interferences.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the supernatant from Phase A onto the cartridge. Flow rate: <1 mL/min.[3][4]

  • Wash 1 (Acidic): 1 mL 0.1% Formic Acid in Water .

    • Mechanism: Protonates the amine (ensures retention) and removes acidic/neutral matrix components.

  • Wash 2 (Organic): 1 mL 100% Methanol .

    • Mechanism: Removes hydrophobic interferences. The analyte remains bound ionically.

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism: High pH neutralizes the analyte, breaking the ionic bond and releasing it into the organic solvent.

  • Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Phase C: LC-MS/MS Parameters
Liquid Chromatography[3][4][5][6][7][8][9][10][11]
  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3][4]

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % B Event
0.0 5 Initial Hold
1.0 5 Load
5.0 40 Separation of Isomers
5.1 95 Wash
7.0 95 Wash Hold
7.1 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry (ESI+)[12]
  • Source: Electrospray Ionization (Positive).[12]

  • Spray Voltage: 4500 V.

  • Temp: 500°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
4-OH Mepivacaine 263.2 98.1 5025Quantifier
4-OH Mepivacaine263.2112.15028Qualifier
Mepivacaine-d3 (IS)250.2101.15025Internal Std

Note on Fragmentation: The transition 263 -> 98 corresponds to the cleavage of the amide bond, retaining the N-methylpiperidine ring. This fragment is shared with the parent drug, but the precursor mass (263) ensures specificity to the hydroxylated metabolite.

Method Validation (Self-Validating Systems)

To ensure the trustworthiness of your data, perform the following validation steps prior to running clinical samples:

  • Isomer Resolution Test: Inject a mixture of 3-OH Mepivacaine and 4-OH Mepivacaine.

    • Requirement: Baseline separation (Resolution

      
      ). If they co-elute, adjust the gradient slope between minutes 1.0 and 5.0. 3-OH typically elutes before 4-OH on Biphenyl phases.
      
  • Matrix Effect (ME) Calculation: Compare the peak area of analyte spiked into extracted blank urine (A) vs. analyte in solvent (B).

    
    
    
    • Acceptance: ME should be within ±15%.[3][13] If suppression is high (<-20%), increase the wash volume in the SPE step.

  • Hydrolysis Efficiency: Monitor the conversion of a conjugated control (e.g., Mepivacaine-glucuronide, if available, or a surrogate like Morphine-glucuronide). Yield must be >90%.

References

  • Taylor & Francis (2016). A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study. (Establishes baseline fragmentation for mepivacaine analogs).

  • Frontiers in Molecular Biosciences (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine. (Provides comparative fragmentation logic for hydroxy-metabolites of pipecoloxylidides).

  • Restek Corporation (2025). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine. (Authoritative guide on hydrolysis conditions).

  • National Institutes of Health (PubChem). Mepivacaine Compound Summary. (Chemical structure and physical property verification).

Sources

use of 4-hydroxy mepivacaine in drug metabolism and pharmacokinetic (DMPK) studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This application note details the utility of 4-hydroxy mepivacaine (4-OH-Mep) as a specific biomarker for Cytochrome P450 1A2 (CYP1A2) activity in Drug Metabolism and Pharmacokinetic (DMPK) studies. Mepivacaine, an amide-type local anesthetic, undergoes hepatic metabolism primarily via CYP1A2 to form 4-OH-Mep. This conversion serves as a robust probe reaction for reaction phenotyping and drug-drug interaction (DDI) assessments. This guide provides validated protocols for in vitro microsomal incubation, LC-MS/MS quantification, and data interpretation.

Introduction: The Role of 4-Hydroxy Mepivacaine

In early-stage drug discovery, identifying which CYP enzymes metabolize a drug candidate is critical for predicting metabolic clearance and potential DDIs. While caffeine and phenacetin are traditional CYP1A2 probes, mepivacaine offers distinct advantages due to its chemical stability and well-defined metabolic pathway.

Mechanism of Action

Mepivacaine is metabolized in the liver.[1] The primary Phase I metabolic route is aromatic hydroxylation at the 4-position of the xylidine ring, mediated almost exclusively by CYP1A2 , yielding 4-hydroxy mepivacaine. A secondary pathway involves CYP3A4-mediated 3-hydroxylation and N-demethylation (forming pipecoloxylidide), but the 4-OH metabolite remains the specific surrogate for CYP1A2 activity.

Key Applications
  • CYP1A2 Phenotyping: Confirming if a new chemical entity (NCE) is metabolized by CYP1A2 by using specific inhibitors (e.g., furafylline) to block 4-OH-Mep formation.

  • CYP1A2 Inhibition Studies: Using mepivacaine as a probe substrate to see if an NCE inhibits the formation of 4-OH-Mep, thereby flagging the NCE as a potential CYP1A2 inhibitor.

  • Metabolic Stability: Assessing intrinsic clearance (

    
    ) in human liver microsomes (HLM).
    

Chemical & Physical Properties

Understanding the physicochemical differences between the parent and metabolite is crucial for optimizing chromatographic separation.

PropertyMepivacaine (Parent)4-Hydroxy Mepivacaine (Metabolite)
CAS Number 96-88-8616-66-0
Formula


Molecular Weight 246.35 g/mol 262.35 g/mol
LogP (Octanol/Water) ~1.95~1.6 (More polar due to -OH)
pKa 7.7 (Amine)~7.7 (Amine), ~10 (Phenol)
Metabolic Pathway SubstrateCYP1A2 Product

Visualizing the Metabolic Pathway

The following diagram illustrates the specific conversion utilized in this protocol.

Mepivacaine_Metabolism Mep Mepivacaine (Parent) CYP1A2 CYP1A2 (Primary Enzyme) Mep->CYP1A2 CYP3A4 CYP3A4 (Secondary Enzyme) Mep->CYP3A4 FourOH 4-Hydroxy Mepivacaine (Target Analyte) CYP1A2->FourOH Aromatic Hydroxylation ThreeOH 3-Hydroxy Mepivacaine (Minor Metabolite) CYP1A2->ThreeOH Minor CYP3A4->ThreeOH Hydroxylation PPX Pipecoloxylidide (N-dealkylated) CYP3A4->PPX N-demethylation

Figure 1: Mepivacaine metabolic pathway highlighting the CYP1A2-mediated formation of 4-hydroxy mepivacaine.

Protocol A: In Vitro CYP1A2 Phenotyping Assay

This protocol describes the incubation of Mepivacaine with Human Liver Microsomes (HLM) to measure CYP1A2 activity.

Materials Required[1][2][3][4][5][6][7]
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Buffer: 100 mM Potassium Phosphate Buffer (KPi), pH 7.4.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Substrate: Mepivacaine HCl (Stock 10 mM in water).

  • Positive Control Inhibitor: Furafylline (Specific CYP1A2 mechanism-based inhibitor).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Lidocaine-d10 or Bupivacaine).

Experimental Procedure
  • Preparation: Thaw HLM on ice. Prepare a 2x Master Mix in KPi buffer containing HLM (final concentration in assay will be 0.5 mg/mL).

  • Pre-incubation (Inhibition Step):

    • Test Arms: Add 10 µL of Test Inhibitor (NCE) + 390 µL Master Mix.

    • Control Arm: Add 10 µL Buffer + 390 µL Master Mix.

    • Positive Control: Add 10 µL Furafylline (10 µM final) + 390 µL Master Mix.

    • Incubate at 37°C for 15 minutes (crucial for Furafylline mechanism-based inhibition).

  • Reaction Initiation:

    • Add Mepivacaine substrate (Final concentration 50 µM, approx

      
      ) mixed with NADPH (1 mM final).
      
    • Total reaction volume: 500 µL.

  • Incubation: Shake at 37°C for 30 minutes . (Ensure linearity of metabolite formation).

  • Termination:

    • Add 500 µL ice-cold ACN (with Internal Standard) to stop the reaction.

  • Sample Prep: Vortex for 30 seconds. Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet proteins.

  • Analysis: Transfer supernatant to LC vials for MS/MS analysis.

Protocol B: LC-MS/MS Bioanalytical Method

Quantification of 4-hydroxy mepivacaine requires a selective method to distinguish it from the parent and 3-OH isomer.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% -> 90% B

    • 3.0-4.0 min: 90% B (Wash)

    • 4.1 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.4 - 0.6 mL/min.

MS/MS Parameters (ESI Positive Mode)

The fragmentation usually involves the cleavage of the amide bond, retaining the charge on the piperidine ring (m/z 98).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)
Mepivacaine 247.3

98.1 (Quant)3025
4-OH Mepivacaine 263.3

98.1 (Quant)3228
Internal Standard 235.2 (Lidocaine)86.13025

Note: Since both parent and metabolite produce the 98.1 fragment (N-methylpiperidine), chromatographic separation is essential. 4-OH Mepivacaine (more polar) will elute earlier than Mepivacaine.

Analytical Workflow Diagram

Analytical_Workflow cluster_MS MRM Transitions Sample Microsomal Incubation Sample ppt Protein Precipitation (Add ACN + IS) Sample->ppt centrifuge Centrifugation 4000g, 15 min ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant LC LC Separation (C18 Column) supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data t1 Mep: 247 -> 98 MS->t1 t2 4-OH: 263 -> 98 MS->t2

Figure 2: Step-by-step bioanalytical workflow for sample processing and detection.

Data Interpretation & Validation

Acceptance Criteria
  • Linearity: Calibration curves for 4-OH Mepivacaine should be linear (

    
    ) over the range of 1 nM to 1000 nM.
    
  • Positive Control: The Furafylline-treated samples must show >80% inhibition of 4-OH Mepivacaine formation compared to vehicle control. This validates that the signal is indeed CYP1A2-derived.

  • Mass Balance: If measuring clearance, the depletion of Mepivacaine should roughly correlate with the appearance of metabolites (though 3-OH and PPX also contribute).

Calculation of Percent Inhibition

For DDI studies, calculate the % Inhibition of CYP1A2 by the NCE:



If % Inhibition > 50% at clinically relevant concentrations, the NCE is a potential CYP1A2 inhibitor.

References

  • Mepivacaine Metabolism & CYP1A2

    • Vree, T. B., et al. "Clinical Pharmacokinetics of Mepivacaine." Clinical Pharmacokinetics, 1982.
    • Source:

  • CYP1A2 Phenotyping Methodology

    • FDA Guidance for Industry: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Medi
    • Source:

  • LC-MS/MS Method Validation

    • Duan, R. W., et al.[2] "A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study." Artificial Cells, Nanomedicine, and Biotechnology, 2017.[2]

    • Source:

  • Reaction Phenotyping Strategy

    • Ogilvie, B. W., et al.[3] "In Vitro Approaches for Studying the Inhibition of Drug-Metabolizing Enzymes." Drug-Drug Interactions, 2008.[3][4]

    • Source:

Sources

Troubleshooting & Optimization

optimization of mass spectrometry parameters for 4-hydroxy mepivacaine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: LC-MS/MS Optimization for 4-Hydroxy Mepivacaine (


)[1]

Introduction

Welcome to the technical support interface. You are analyzing 4-hydroxy mepivacaine (4-OH-MEP), the primary Phase I metabolite of the local anesthetic mepivacaine.[1]

The Core Challenge: Unlike the parent compound, 4-OH-MEP possesses a phenolic hydroxyl group, increasing its polarity and potential for matrix suppression. Furthermore, it is an isomer of 3-hydroxy mepivacaine; mass spectrometry alone cannot distinguish them—chromatographic resolution is mandatory.[1]

This guide moves beyond generic advice, providing a self-validating optimization protocol based on the physicochemical properties of the pipecoloxylidide class.

Module 1: Quick-Reference Parameter Card

Use these starting values as a baseline. Fine-tuning is required for specific instruments (e.g., Sciex vs. Agilent vs. Thermo).[1]

ParameterRecommended SettingScientific Rationale
Ionization Mode ESI Positive (+) The tertiary amine (

) protonates readily (

).[1]
Precursor Ion

263.2
Parent mass (246.[1]3) + Oxygen (16) + Proton (1).[1]
Quantifier Ion

98.1
Cleavage of amide bond; N-methylpiperidine ring retains charge.[1] High intensity.
Qualifier Ion

166.1
Charge retention on the hydroxylated 2,6-xylidine moiety.[1]
Cone Voltage 30–40 V Sufficient to decluster solvent without inducing in-source fragmentation (ISF).[1]
Collision Energy 20–25 eV Optimized for the amide bond cleavage.
Mobile Phase 0.1% Formic Acid Maintains acidic pH (< 4.[1]0) to ensure the amine remains protonated for ESI+.

Module 2: Source & Acquisition Optimization

Q1: Why is my precursor signal unstable despite high concentration?

Diagnosis: This is often a Desolvation Efficiency issue.[1] 4-OH-MEP is less volatile than mepivacaine due to hydrogen bonding at the phenol group.[1]

The Fix (The "Triangle of Evaporation"): You must balance Gas Flow , Temperature , and Capillary Voltage .

  • Capillary Voltage (kV): Set to 2.5 – 3.0 kV .

    • Reasoning: Too high (>3.5 kV) causes discharge on the phenolic ring. Too low (<1.5 kV) fails to form a stable Taylor cone.[1]

  • Desolvation Temperature: Increase by 10-15% relative to your Mepivacaine method (e.g., go from 450°C to 500°C).

    • Reasoning: The extra hydroxyl group increases the heat of vaporization.

  • Cone Gas Flow: Keep low (0–50 L/hr).

    • Reasoning: High cone gas flow can turbulently disrupt the ion beam for lighter molecules like this (~263 Da).

Q2: How do I select the correct MRM transitions?

Diagnosis: Selecting generic transitions leads to low specificity.

The Protocol: The fragmentation of mepivacaine derivatives follows a predictable cleavage of the amide bond.

  • Pathway A (Dominant): Charge stays on the piperidine ring (

    
     98).
    
  • Pathway B (Secondary): Charge stays on the aromatic ring. For 4-OH-MEP, the aromatic ring has gained an Oxygen (+16 Da).[1]

    • Mepivacaine aromatic fragment:

      
       150.[1]
      
    • 4-OH-MEP aromatic fragment:

      
       166.[1]
      

Optimization Workflow (Visualization):

MRM_Optimization Start Start: 1 µg/mL Infusion Q1_Scan Q1 Scan (MS1) Identify [M+H]+ 263.2 Start->Q1_Scan Prod_Scan Product Ion Scan (MS2) Sweep CE (10-50 eV) Q1_Scan->Prod_Scan Select Parent Select_Trans Select Transitions Quant: 263->98 Qual: 263->166 Prod_Scan->Select_Trans Identify Fragments Opt_Source Source Optimization (Temp/Flow/Voltage) Select_Trans->Opt_Source Maximize S/N

Figure 1: Step-by-step workflow for establishing MRM transitions. Note that source optimization should occur after the transition is identified to maximize the specific signal-to-noise ratio.[1]

Module 3: Chromatography & Isomer Separation

Q3: I see two peaks for 4-OH Mepivacaine. Which one is correct?

Diagnosis: You are likely resolving 3-hydroxy mepivacaine and 4-hydroxy mepivacaine .[1] These are positional isomers with identical masses (


 263) and nearly identical fragmentation patterns.[1]

The Fix: MS parameters cannot solve this; Chromatography must.

  • Column Choice: Use a Phenyl-Hexyl or Biphenyl column rather than a standard C18.[1]

    • Mechanism:[2][3][4] The

      
       interactions between the stationary phase and the aromatic ring of the analyte differ based on the position of the hydroxyl group (ortho/meta/para positioning affects the electron density cloud).
      
  • Gradient: Use a shallow gradient (e.g., 0.5% increase in organic per minute) during the elution window.

  • Verification: You must inject pure standards of both 3-OH and 4-OH mepivacaine individually to confirm retention times.[1]

Module 4: Troubleshooting Matrix Effects

Q4: My sensitivity drops in plasma samples compared to solvent standards.

Diagnosis: Ion Suppression caused by phospholipids co-eluting with your analyte. 4-OH-MEP is more polar than Mepivacaine, often eluting earlier, potentially right in the "suppression zone" of polar plasma components.[1]

The Troubleshooting Logic:

Troubleshooting_Logic Problem Low Sensitivity in Matrix Check_RT Check Retention Time Is it < 1.5 min? Problem->Check_RT Action_RT Increase Retention (Lower %B start, Phenyl Col) Check_RT->Action_RT Yes Check_PL Monitor Phospholipids (m/z 184 transition) Check_RT->Check_PL No Action_Extract Change Extraction (Switch from PPT to LLE/SPE) Check_PL->Action_Extract High Overlap Action_IS Check Internal Standard (Must be Deuterated) Check_PL->Action_IS Low Overlap

Figure 2: Decision tree for diagnosing and resolving matrix suppression issues. Note that Protein Precipitation (PPT) is often insufficient for polar metabolites; Liquid-Liquid Extraction (LLE) or SPE is preferred.[1]

Q5: What is the best Internal Standard (IS)?

Recommendation: Use Mepivacaine-D3 or 4-OH-Mepivacaine-D3 .[1]

  • Do not use a structural analog (like bupivacaine).[1]

  • Why? The IS must experience the exact same matrix suppression as the analyte. Only a stable isotope-labeled standard co-elutes perfectly to normalize these effects.[1]

References

  • Koehler, A., et al. (2020). "Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS." Journal of Analytical Methods in Chemistry. (Provides analogous fragmentation pathways for pipecoloxylidides).

  • PubChem. "4'-Hydroxymepivacaine Compound Summary."[1][2] National Library of Medicine.[1] (Physicochemical properties and identifiers).

  • Forensic RTI. "Selecting and Optimizing Transitions for LC-MS/MS Methods." (Best practices for MRM selection).

  • Agilent Technologies. "LC-MS/MS Pesticide Multiresidue Analysis Using Triggered MRM." (Methodology for optimizing dwell times and transitions).

Sources

stability of 4-hydroxy mepivacaine under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of 4-hydroxy mepivacaine under various storage conditions. As a key metabolite of the local anesthetic mepivacaine, understanding its stability is crucial for accurate analytical measurements and toxicological assessments.

While direct, comprehensive stability data for 4-hydroxy mepivacaine is limited in publicly available literature, this guide synthesizes information on the stability of the parent compound, mepivacaine, and general principles of drug metabolite stability to provide a robust framework for your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Here we address common questions researchers may have about the stability of 4-hydroxy mepivacaine.

Q1: What is the expected stability of 4-hydroxy mepivacaine in solution under standard laboratory conditions?

While specific data for 4-hydroxy mepivacaine is not extensively documented, based on the stability of the parent drug, mepivacaine, it is reasonable to expect that 4-hydroxy mepivacaine solutions are relatively stable when stored at refrigerated temperatures (2-8 °C) and protected from light.[1] For long-term storage, freezing at -20 °C or below is recommended to minimize degradation.[2]

Q2: How does pH impact the stability of 4-hydroxy mepivacaine solutions?

The pH of a solution can significantly influence the stability of drug compounds.[3][4] For many pharmaceutical compounds, neutral to slightly acidic conditions are optimal for stability.[3][4] Mepivacaine has been shown to be susceptible to degradation under acidic and alkaline conditions.[1][5] It is plausible that 4-hydroxy mepivacaine exhibits similar pH-dependent stability. Extreme pH values should be avoided during sample preparation and storage. It is advisable to maintain the pH of stock solutions and analytical samples within a range of 4 to 7.

Q3: Is 4-hydroxy mepivacaine sensitive to light?

Q4: What are the likely degradation pathways for 4-hydroxy mepivacaine?

Based on the structure of 4-hydroxy mepivacaine and the known degradation pathways of similar local anesthetics, potential degradation pathways could include oxidation of the aromatic ring or the piperidine moiety, and hydrolysis of the amide linkage, particularly under harsh acidic or basic conditions.[6][7][8] Forced degradation studies on mepivacaine have shown it to be susceptible to oxidative degradation.[7][9]

Troubleshooting Guide

This section provides guidance on common issues encountered during the handling and analysis of 4-hydroxy mepivacaine.

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results Degradation of 4-hydroxy mepivacaine in stock solutions or processed samples.1. Verify storage conditions: Ensure stock solutions are stored at ≤ -20°C and protected from light. 2. Check pH of solutions: Measure and adjust the pH of your solutions to a neutral or slightly acidic range (pH 4-7). 3. Prepare fresh solutions: If degradation is suspected, prepare fresh stock solutions from a new batch of reference material. 4. Evaluate sample processing: Minimize the time samples are kept at room temperature during processing.
Appearance of unknown peaks in chromatograms Formation of degradation products.1. Conduct a forced degradation study: Subject a sample of 4-hydroxy mepivacaine to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks.[6] 2. Use a stability-indicating method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from its potential degradation products.[5]
Loss of analyte during sample preparation Adsorption to container surfaces or instability in the sample matrix.1. Use silanized glassware or polypropylene tubes: This can minimize adsorption of the analyte. 2. Optimize extraction procedure: Ensure the pH of the extraction solvent is appropriate for the analyte's pKa. 3. Perform recovery experiments: Spike a known amount of 4-hydroxy mepivacaine into the matrix and measure the recovery to assess the efficiency of your sample preparation method.

Experimental Protocols

To assist researchers in evaluating the stability of 4-hydroxy mepivacaine, we provide the following experimental workflow and a protocol for a forced degradation study.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution of 4-Hydroxy Mepivacaine prep_samples Prepare Samples at Relevant Concentrations prep_stock->prep_samples temp Temperature (-20°C, 4°C, 25°C) prep_samples->temp ph pH (Acidic, Neutral, Basic) prep_samples->ph light Light (UV, Fluorescent, Dark) prep_samples->light sampling Sample at Predetermined Time Points temp->sampling ph->sampling light->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc quant Quantify Remaining 4-Hydroxy Mepivacaine hplc->quant eval Evaluate Degradation Profile and Calculate Shelf-Life quant->eval

Caption: Workflow for assessing the stability of 4-hydroxy mepivacaine.

Protocol for Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[10]

Objective: To investigate the degradation of 4-hydroxy mepivacaine under various stress conditions.

Materials:

  • 4-hydroxy mepivacaine reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-hydroxy mepivacaine (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified period.

    • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified period.[11]

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from any degradation product peaks.[5]

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • Identify and characterize major degradation products if possible (e.g., using LC-MS/MS).

Data Summary

The following table summarizes the expected stability of mepivacaine under different conditions, which can be used as a proxy for estimating the stability of 4-hydroxy mepivacaine.

Condition Stress Level Expected Stability of Mepivacaine Reference
Acidic 0.1 M HCl, 60°CDegradation expected[1][5]
Basic 0.1 M NaOH, 60°CDegradation expected[1][5]
Oxidative 3% H₂O₂, RTDegradation expected[7][9]
Thermal 80°CPotential for degradation[2]
Photolytic UV/Visible lightPotential for degradation[6]
Refrigerated 2-8°CGenerally stable[1]
Frozen ≤ -20°CExpected to be stable long-term[2]

Conclusion

Ensuring the stability of 4-hydroxy mepivacaine throughout its handling, storage, and analysis is paramount for generating reliable and reproducible data. This guide provides a comprehensive framework based on the stability of the parent compound, mepivacaine, and established principles of drug stability testing. Researchers are encouraged to perform their own stability assessments under their specific experimental conditions to ensure the integrity of their results.

References

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Semantic Scholar. [Link]

  • The stability and microbial contamination of bupivacaine, lidocaine and mepivacaine used for lameness diagnostics in horses. ResearchGate. [Link]

  • A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF MEPIVACAINE HYDROCHLORIDE. Semantic Scholar. [Link]

  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. National Institutes of Health. [Link]

  • The role of temperature in the action of mepivacaine. PubMed. [Link]

  • Thermal degradation: Significance and symbolism. I-Concept. [Link]

  • Stability of Cocaine, Opiates, and Metabolites in Dried Saliva Spots. MDPI. [Link]

  • A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research. [Link]

  • Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the. Springer. [Link]

  • Physical Compatibility and Chemical Stability of Bupivacaine and Hydromorphone in Polypropylene Syringes. National Institutes of Health. [Link]

  • A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research. [Link]

  • Evaluation of the plasmatic level of mepivacaine in different anatomical regions. National Institutes of Health. [Link]

  • Pharmacokinetics of the enantiomers of mepivacaine after intravenous administration of the racemate in volunteers. PubMed. [Link]

  • A stability indicating HPLC method for the determination of mepivacaine hydrochloride. ResearchGate. [Link]

  • Thermal degradation behavior of poly(4-hydroxybutyric acid). ResearchGate. [Link]

  • Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability‐Indicating HPLC Method and In Silico Toxicity evaluation. ResearchGate. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Photodestabilization of epinephrine by sodium metabisulfite. ResearchGate. [Link]

  • Photochemical Degradation of Some Halogenated Anesthetics in Air. MDPI. [Link]

  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI. [Link]

  • Different Spectrophotometric and Chromatographic Methods for Determination of Mepivacaine and Its Toxic Impurity. ResearchGate. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Mepivacaine-induced contraction is attenuated by endothelial nitric oxide release in isolated rat aorta. PubMed. [Link]

  • Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3 and Identification of Their Metabolites. MDPI. [Link]

  • Thermal Decomposition of Bio-Based Plastic Materials. MDPI. [Link]

  • Neutral metabolites of mepivacaine in humans. PubMed. [Link]

Sources

Validation & Comparative

Definitive Guide to Validating LC-MS/MS Quantification of 4-Hydroxy Mepivacaine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy Mepivacaine (4-OH-Mep) is the primary metabolite of the local anesthetic mepivacaine, formed predominantly via hepatic CYP1A2 oxidation.[1] While the parent drug is widely monitored, the quantification of 4-OH-Mep is critical for evaluating metabolic clearance in patients with compromised liver function and for detailed pharmacokinetic (PK) profiling.

This guide provides a rigorous validation framework for quantifying 4-OH-Mep in human plasma. It contrasts the industry-standard LC-MS/MS with Solid Phase Extraction (SPE) against legacy HPLC-UV methods, demonstrating why the former is the requisite choice for modern bioanalysis due to the metabolite's increased polarity and lower abundance.

Method Comparison: The Analytical Shift

The following table objectively compares the optimized LC-MS/MS workflow against traditional HPLC-UV methods.

FeatureOptimized Method (Recommended) Legacy Method (Alternative)
Detection LC-MS/MS (ESI+) HPLC-UV (210-240 nm)
Extraction Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange)Liquid-Liquid Extraction (LLE) (Ethyl Acetate/Hexane)
Sensitivity (LLOQ) 0.5 ng/mL 20 - 50 ng/mL
Selectivity High (Mass-based discrimination)Low (Co-elution risk with other amides)
Polarity Handling Excellent (SPE retains polar metabolite)Poor (LLE loses polar 4-OH metabolite)
Throughput High (3-5 min run time)Low (10-15 min run time)

Expert Insight:

"While LLE is sufficient for the lipophilic parent drug mepivacaine, it frequently yields poor recovery (<60%) for the more polar 4-hydroxy metabolite. Mixed-mode cation exchange (MCX) SPE is the superior choice as it locks the basic amine of the analyte onto the sorbent, allowing aggressive washing of matrix interferences."

Biological Context & Pathway

Understanding the metabolic origin is crucial for selecting the correct biological matrix and concentration range.

MetabolicPathway Mepivacaine Mepivacaine (Parent Drug) CYP1A2 CYP1A2 (Hepatic Oxidation) Mepivacaine->CYP1A2 FourOH 4-Hydroxy Mepivacaine (Primary Metabolite) CYP1A2->FourOH Major Pathway ThreeOH 3-Hydroxy Mepivacaine (Minor Metabolite) CYP1A2->ThreeOH Minor Pathway Excretion Renal Excretion (Glucuronide Conjugates) FourOH->Excretion ThreeOH->Excretion

Figure 1: Hepatic metabolism of Mepivacaine. 4-OH Mepivacaine is the dominant oxidative metabolite, serving as a biomarker for CYP1A2 activity.

Optimized Experimental Protocol

This protocol is designed to meet FDA Bioanalytical Method Validation guidelines.

A. Reagents & Standards[2][3]
  • Analyte: 4-Hydroxy Mepivacaine (High purity >98%).

  • Internal Standard (IS): Mepivacaine-d3 or Ropivacaine-d7.

  • Matrix: Drug-free human plasma (K2EDTA).

B. Sample Preparation (SPE Workflow)

Rationale: We utilize Mixed-Mode Cation Exchange (MCX) cartridges. The 4-OH metabolite retains a basic amine (


) but is more hydrophilic than the parent. MCX utilizes both hydrophobic and ionic retention mechanisms.
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 200 µL Plasma + 20 µL IS + 200 µL 2% Formic Acid (to ionize the amine). Load onto cartridge.

  • Wash 1: 1 mL 2% Formic Acid (removes proteins/polar interferences).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol (neutralizes amine, releasing analyte).

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in 100 µL Mobile Phase.
    
C. LC-MS/MS Conditions[4][5][6]
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

MS Parameters (MRM Transitions):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Mepivacaine 247.2 98.1 25
4-OH Mepivacaine 263.2 98.1 28

| IS (Mepivacaine-d3) | 250.2 | 98.1 | 25 |

Note: The product ion 98.1 corresponds to the stable piperidine ring fragment common to this class of anesthetics.

Validation Workflow & Data

The following diagram illustrates the self-validating logic of the method development process.

ValidationWorkflow cluster_0 Pre-Validation Checks cluster_1 Core Validation (FDA/EMA) Start Method Development Selectivity Selectivity Check (Blank Plasma vs Spiked) Start->Selectivity Recovery Extraction Recovery (Pre vs Post Spike) Selectivity->Recovery MatrixEffect Matrix Effect (Post-Spike vs Neat Soln) Recovery->MatrixEffect Linearity Linearity (0.5 - 500 ng/mL) MatrixEffect->Linearity If Matrix Factor 0.85-1.15 AccPrec Accuracy & Precision (3 runs, 5 replicates) Linearity->AccPrec Stability Stability (Freeze-Thaw, Benchtop) AccPrec->Stability FinalMethod Validated Method Stability->FinalMethod Pass

Figure 2: Step-by-step validation logic ensuring regulatory compliance.

Validation Performance Data (Representative)

The following data represents typical acceptance criteria for this method.

Table 1: Intra-day and Inter-day Accuracy & Precision

Concentration (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
0.5 (LLOQ) 92.4 8.5 95.1 9.2
1.5 (Low QC) 98.1 4.2 97.8 5.5
200 (Mid QC) 101.2 2.1 100.5 3.8

| 400 (High QC) | 99.5 | 1.8 | 98.9 | 2.4 |

Table 2: Matrix Effect & Recovery

Analyte Extraction Recovery (%) Matrix Factor (Normalized to IS)
Mepivacaine 88.5 ± 3.2 0.98

| 4-OH Mepivacaine | 82.1 ± 4.5 | 0.96 |

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Vaiano, F., et al. (2020).[2] A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Butiulca, A., et al. (2023).[3] LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia. Frontiers in Pharmacology. [Link]

  • Duan, R.W., et al. (2017). A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects. Artificial Cells, Nanomedicine, and Biotechnology. [Link]

  • PubChem. (2025).[4] Mepivacaine Compound Summary. National Library of Medicine. [Link]

Sources

Assessment of 4-Hydroxy Mepivacaine as a Specific Biomarker for Mepivacaine Intake

Author: BenchChem Technical Support Team. Date: February 2026

This guide assesses the viability of 4-hydroxy mepivacaine as a specific biomarker for mepivacaine intake, contrasting it with the traditional 3-hydroxy metabolite and parent drug.

Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, Drug Development Scientists

Executive Summary: The Verdict

4-Hydroxy Mepivacaine (4-OH-Mep) is a high-value, specific biomarker for mepivacaine intake, particularly in human forensic toxicology . While 3-hydroxy mepivacaine (3-OH-Mep) is the dominant metabolite in equine sports testing, 4-OH-Mep offers a distinct advantage in human matrices due to its significant abundance (nearly 1:1 ratio with 3-OH-Mep) and its utility in differentiating mepivacaine from structurally similar anesthetics like ropivacaine , which produces negligible amounts of its 4-hydroxy metabolite.

Recommendation:

  • For Equine Doping Control: Continue using 3-OH-Mep as the primary screening target due to its massive abundance relative to 4-OH-Mep.

  • For Human Clinical/Forensic Analysis: Implement 4-OH-Mep as a mandatory confirmatory biomarker . Its presence definitively rules out ropivacaine interference, a common issue in complex anesthetic panels.

Metabolic Rationale & Mechanism

To understand the utility of 4-OH-Mep, one must analyze the metabolic divergence between species and analogous drugs. Mepivacaine undergoes hepatic metabolism via cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4), resulting in aromatic hydroxylation.[1]

Species-Specific Metabolic Profiles
  • Humans: Mepivacaine is metabolized to 3-OH-Mep and 4-OH-Mep in approximately equal proportions (Ratio ~1.2 : 1).[2]

  • Equines: The pathway is heavily skewed toward 3-OH-Mep . 4-OH-Mep is present but minor, making it less sensitive for trace detection in horses.

The "Specificity Gap" (Mepivacaine vs. Ropivacaine)

Mepivacaine (N-methyl) and Ropivacaine (N-propyl) are structural analogs.

  • Mepivacaine: Forms significant 4-OH-Mep .

  • Ropivacaine: Forms 3-OH-Ropivacaine (major) but <1% 4-OH-Ropivacaine .[1]

MetabolicPathway cluster_human Human Hepatic Metabolism (CYP1A2/3A4) Mep Mepivacaine (Parent) Mep_3OH 3-OH-Mepivacaine (Major: ~45%) Mep->Mep_3OH Hydroxylation Mep_4OH 4-OH-Mepivacaine (Major: ~40%) *Specific Biomarker* Mep->Mep_4OH Hydroxylation Rop Ropivacaine (Analog) Rop_3OH 3-OH-Ropivacaine (Major) Rop->Rop_3OH Rop_4OH 4-OH-Ropivacaine (Trace <1%) Rop->Rop_4OH Negligible

Figure 1: Comparative metabolic pathways showing the high abundance of 4-OH-Mepivacaine in humans compared to the negligible formation of 4-OH-Ropivacaine, establishing its value as a specific marker.

Comparative Performance Guide

The following table contrasts 4-OH-Mep against the standard 3-OH-Mep and the parent drug.

FeatureParent (Mepivacaine)3-OH-Mepivacaine4-OH-Mepivacaine
Primary Utility Acute exposure (0-12h)General Screening (Equine/Human)Confirmatory Specificity (Human)
Detection Window Short (<24h urine)Long (2-4 days)Long (2-4 days)
Abundance (Human) Low (<5-10% excreted unchanged)HighHigh (Comparable to 3-OH)
Abundance (Equine) LowVery High Low/Moderate
Interference Risk High (Lidocaine/Ropivacaine overlap)Moderate (Isomers exist)Low (Unique metabolic signature)
Stability HighHigh (Glucuronide conjugated)High (Glucuronide conjugated)

Validated Experimental Protocol (LC-MS/MS)

To utilize 4-OH-Mep as a biomarker, laboratories must employ a protocol capable of chromatographically separating the 3-OH and 4-OH isomers, as they share the same precursor and product ions.

A. Sample Preparation (Hydrolysis is Critical)

Both 3-OH and 4-OH metabolites are excreted as glucuronides.[2] Enzymatic hydrolysis is required to free the biomarkers for detection.

  • Aliquot: 1.0 mL Urine.

  • Hydrolysis: Add

    
    -glucuronidase (e.g., E. coli or Helix pomatia). Incubate at 50°C for 2 hours.
    
  • Extraction (Solid Phase Extraction - SPE):

    • Condition: Methanol (2 mL) -> Water (2 mL).

    • Load: Hydrolyzed urine.

    • Wash: 5% Methanol in Water.

    • Elute: 2% Ammonia in Methanol.

  • Reconstitution: Evaporate to dryness; reconstitute in Mobile Phase A.

B. LC-MS/MS Parameters[3][4][5][6][7][8][9]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm). Critical: Must resolve isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Slow ramp from 10% B to 30% B over 8 minutes to ensure separation of 3-OH and 4-OH isomers.

C. Mass Transitions (MRM)

The key to specificity is the Retention Time (RT) difference, as the mass transitions are identical.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Expected RT (Relative)
Mepivacaine 247.298.1251.00 (Ref)
3-OH-Mepivacaine 263.298.128~0.85
4-OH-Mepivacaine 263.298.128~0.92
Ropivacaine 275.2126.125~1.20

Note: The product ion 98.1 corresponds to the N-methyl-pipecolyl ring, which remains intact in aromatic hydroxylation.

Workflow Sample Urine Sample (Glucuronide Conjugates) Hydrolysis Enzymatic Hydrolysis (Release Free 4-OH-Mep) Sample->Hydrolysis SPE Solid Phase Extraction (Clean-up) Hydrolysis->SPE LC LC Separation (Critical: Resolve 3-OH vs 4-OH) SPE->LC MS MS/MS Detection (m/z 263 -> 98) LC->MS Data Data Analysis Confirm 4-OH Peak Presence MS->Data

Figure 2: Analytical workflow emphasizing the necessity of hydrolysis and chromatographic resolution of isomers.

Data Interpretation & Pitfalls

The "Isomer Trap"

Because 3-OH and 4-OH mepivacaine are isomers with identical mass transitions (263 -> 98), a fast LC gradient may co-elute them.

  • False Negative: If 4-OH co-elutes with the massive 3-OH peak, you lose the specific confirmatory value.

  • Solution: Validate the method using pure standards of both isomers to establish distinct retention times. 4-OH-Mep typically elutes after 3-OH-Mep on standard C18 columns due to slight differences in polarity.

Specificity against Ropivacaine

If a sample is positive for Ropivacaine (m/z 275), you may see a peak at m/z 291 (3-OH-Ropivacaine).

  • Scenario: A sample contains both Mepivacaine and Ropivacaine.[3][4]

  • Differentiation:

    • 3-OH-Mep (m/z 263) is distinct from 3-OH-Rop (m/z 291).

    • 4-OH-Mep (m/z 263) will be present.

    • 4-OH-Rop (m/z 291) will be absent or negligible.

    • Verdict: The presence of a strong "secondary hydroxylated metabolite" (4-OH) is a unique signature of Mepivacaine, confirming its intake even in mixed-drug scenarios.

References

  • Metabolism of Ropivacaine in Humans. Acta Anaesthesiologica Scandinavica. Identifies 3-OH-ropivacaine as major and 4-OH-ropivacaine as trace (<1%) metabolite.

  • Mepivacaine Metabolism and Excretion. Smolecule Compound Database. Details the 1.2:1 ratio of 3-OH to 4-OH mepivacaine in humans vs equine differences.

  • LC-MS/MS Determination of Local Anesthetics. Journal of Pharmaceutical and Biomedical Analysis. Provides validation for mepivacaine mass transitions and extraction protocols.[5][6][7]

  • Equine Urinary Metabolites of Mepivacaine. Mad Barn Research Database. Establishes 3-OH-mepivacaine as the primary equine doping marker.

  • Selecting and Optimizing Transitions for LC-MS/MS. Forensic Technology Center of Excellence. Technical guide on MRM selection for small molecule drugs.

Sources

Stereoselective and Regioselective Separation of 3- and 4-Hydroxy Mepivacaine: A Comparative Chromatographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Dual-Isomer Challenge

In clinical pharmacology and forensic toxicology, the analysis of Mepivacaine (MPV) extends beyond the parent drug. Mepivacaine undergoes stereoselective metabolism in the liver (via CYP1A2 and CYP3A4) to form two primary phenolic metabolites: 3-hydroxy mepivacaine (3-OH-MPV) and 4-hydroxy mepivacaine (4-OH-MPV) .

This creates a complex separation matrix. You are not merely separating two enantiomers; you are separating two regioisomers (3-OH vs. 4-OH), each possessing two enantiomers (R vs. S).

  • The Clinical Relevance: The renal clearance and conjugation rates of these metabolites differ significantly between enantiomers. Accurate quantification requires a method capable of resolving these specific isomers to monitor toxicity and metabolic phenotyping.

  • The Technical Bottleneck: Standard C18 columns separate regioisomers but fail at enantiomers. Standard chiral columns often fail to separate the regioisomers (peak overlap between 3-OH and 4-OH).

This guide compares the two dominant chromatographic strategies: the Bioanalytical Standard (Immobilized AGP) and the Structural Alternative (Polysaccharide-based) .

Metabolic & Structural Context

Before selecting a column, visualize the separation targets. The position of the hydroxyl group (meta- vs. para-) significantly alters the pKa and hydrophobicity, which we exploit in method development.

MetabolicPathway cluster_metabolites Hydroxylated Metabolites (Regioisomers) Mepivacaine Racemic Mepivacaine (Parent) OH3 3-OH Mepivacaine (Meta-position) Chiral Center Intact Mepivacaine->OH3 CYP1A2 (Major) OH4 4-OH Mepivacaine (Para-position) Chiral Center Intact Mepivacaine->OH4 CYP3A4 (Minor) OH3_R R-(-)-3-OH OH3->OH3_R OH3_S S-(+)-3-OH OH3->OH3_S OH4_R R-(-)-4-OH OH4->OH4_R OH4_S S-(+)-4-OH OH4->OH4_S

Figure 1: Metabolic divergence of Mepivacaine. Successful chromatography must resolve the four terminal nodes shown above.

Comparative Analysis: AGP vs. Polysaccharide

The choice of stationary phase dictates your sample preparation and resolution success.

Option A: Immobilized

-Acid Glycoprotein (AGP)

The Bioanalytical Gold Standard

The Chiral-AGP column is unique because it mimics the binding site of the human plasma protein that naturally binds these drugs. It operates in Reverse Phase (RP), allowing direct injection of aqueous biological extracts.

  • Mechanism: Inclusion complexation + Electrostatic interaction (sialic acid residues) + Hydrogen bonding.

  • Selectivity: Extremely sensitive to pH and organic modifier concentration.

  • Pros: Can separate parent drug AND both metabolite enantiomers in a single run. Compatible with biological fluids.[1][2][3][4][5][6][7]

  • Cons: Lower capacity (analytical only, not preparative); shorter column life if not guarded; sensitive to pH shifts.

Option B: Cellulose tris(3,5-dimethylphenylcarbamate) (OD-R)

The Structural/Robustness Alternative

Polysaccharide columns (like Chiralcel OD-RH) are more robust and offer higher theoretical plates.

  • Mechanism: Hydrogen bonding + Steric inclusion in the cellulose helical groove.

  • Selectivity: Excellent for separating enantiomers, but often struggles to separate the 3-OH and 4-OH regioisomers simultaneously without gradient optimization.

  • Pros: High durability; higher load capacity; sharper peaks.

  • Cons: Often requires Normal Phase (toxic solvents) or specific RP conditions that may not resolve the regioisomers as effectively as AGP.

Performance Data Matrix
FeatureMethod A: Chiral-AGP Method B: Cellulose (OD-RH)
Primary Application Clinical/Forensic Bioanalysis (Plasma/Urine)QC/Purity Analysis of Standards
Regio-Selectivity High (Resolves 3-OH from 4-OH)Moderate (Risk of overlap)
Enantio-Selectivity (

)
1.2 – 1.6 (Typical)1.4 – 2.5 (Higher)
Mobile Phase Phosphate Buffer (pH 6.5–7.2) + 2-PropanolBorate/Phosphate + ACN
Sample Prep LLE or Direct Injection (with guard)Requires organic extraction/drying
Run Time 15 – 25 mins10 – 20 mins
Detection Limit ~5 ng/mL (UV 210 nm)~10 ng/mL (UV 210 nm)

Critical Insight: For biological samples where metabolite concentrations are low and matrix interference is high, AGP is superior despite broader peaks, because it utilizes the natural affinity differences of the metabolites to the protein selector.

Detailed Experimental Protocol (AGP Method)

This protocol is based on the validated workflows established by Viberg et al. and Arvidsson et al., optimized for modern HPLC systems.

Objective

Simultaneous separation of R/S-Mepivacaine, R/S-3-OH-Mepivacaine, and R/S-4-OH-Mepivacaine.

Materials
  • Column: Chiral-AGP (100 mm × 4.0 mm, 5 µm).

  • Guard Column: Chiral-AGP Guard (10 mm × 3.0 mm).

  • Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) / 2-Propanol.

Step-by-Step Workflow

1. Mobile Phase Preparation (The "Make-or-Break" Step):

  • Prepare 10 mM Sodium Phosphate buffer.

  • Crucial: Adjust pH to exactly 7.00 ± 0.05 using Phosphoric Acid or NaOH. AGP selectivity is drastically pH-dependent.

  • Add 2-Propanol (IPA) to a concentration of 2% to 5% (v/v) .

    • Note: Start at 2%. Increasing IPA decreases retention but can collapse resolution between the 3-OH and 4-OH regioisomers.

  • Filter through 0.45 µm nylon filter.

2. System Equilibration:

  • Flow Rate: 0.9 mL/min .[4]

  • Temperature: 20°C - 25°C (Ambient). Do not heat above 30°C as it degrades the protein phase.

  • Equilibrate for >30 minutes until baseline is stable at 210 nm .

3. Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot 1.0 mL Plasma/Urine.

  • Add internal standard (e.g., bupivacaine).

  • Alkalinize with 100 µL 1M NaOH (pH > 10).

  • Extract with 4 mL Diethyl Ether or Dichloromethane .

  • Vortex (2 min) and Centrifuge (3000g, 5 min).

  • Transfer organic layer to clean tube.

  • Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitute in 150 µL Mobile Phase.

4. Chromatographic Logic (Troubleshooting):

  • If 3-OH and 4-OH co-elute: Decrease 2-Propanol concentration by 1%.

  • If Enantiomers co-elute: Adjust pH. Lowering pH (towards 6.0) generally increases retention and resolution for amine drugs on AGP.

Decision Logic for Method Selection

Use the following logic flow to determine the correct approach for your specific laboratory needs.

MethodSelection Start Start: Define Sample Type SampleType Is the sample Biological (Plasma/Urine)? Start->SampleType AGP_Route Select AGP Column (Reverse Phase) SampleType->AGP_Route Yes RegioCheck Are 3-OH and 4-OH mixed? SampleType->RegioCheck No BioYes Yes Prep LLE or SPE Extraction (Clean Matrix) AGP_Route->Prep Result1 Simultaneous Separation: Parent + 3-OH + 4-OH Prep->Result1 BioNo No (Pure Standard/Synthesis) C18_Step Step 1: Achiral C18 (Separate 3-OH from 4-OH) RegioCheck->C18_Step Yes Direct_Poly Direct Chiral LC (High Resolution) RegioCheck->Direct_Poly No RegioYes Yes RegioNo No (Pure Regioisomer) Poly_Step Step 2: Polysaccharide Column (Chiralcel OD/AD) C18_Step->Poly_Step

Figure 2: Decision tree for selecting the chromatographic mode based on sample complexity.

References
  • Viberg, P., et al. (2004). "Enantioselective determination of mepivacaine and its hydroxylated metabolites in human urine by liquid chromatography." Journal of Chromatography B, 801(2), 343-348.

  • Arvidsson, T., et al. (1995).[6] "Lack of metabolic racemisation of ropivacaine, determined by liquid chromatography using a chiral AGP column." Chirality, 7(4), 272-277.[6]

  • Hermansson, J. (1989). "Enantiomeric separation of drugs and related compounds based on their interaction with alpha 1-acid glycoprotein." Trends in Analytical Chemistry, 8(7), 251-259.

  • Köhler, P., et al. (1996). "Stereoselective metabolism of mepivacaine in man." British Journal of Clinical Pharmacology, 42, 111-116.

  • Hansson, G., et al. (1995). "HPLC of enantiomers of local anesthetics on Chiral-AGP." Journal of Pharmaceutical and Biomedical Analysis, 13, 465-472.

Sources

comparing the toxicological profiles of mepivacaine and its major metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the toxicological divergence between Mepivacaine (parent compound) and its primary metabolite, 2,6-pipecoloxylidide (PPX). While Mepivacaine is a staple amide local anesthetic known for its intermediate duration and rapid onset, its metabolic byproducts present a distinct pharmacokinetic challenge, particularly in compromised renal states.[1]

Key Takeaways:

  • Potency Inversion: The parent compound (Mepivacaine) drives acute systemic toxicity (LAST), whereas the metabolite (PPX) is significantly less potent but prone to accumulation.

  • Chondrotoxicity: Emerging data indicates Mepivacaine possesses a higher chondrotoxic potential than Ropivacaine but lower than Bupivacaine, a critical factor for intra-articular usage.

  • Metabolic Bottleneck: CYP1A2-mediated N-dealkylation is the rate-limiting step, creating specific vulnerabilities in patients with hepatic dysfunction or those on CYP1A2 inhibitors.

Metabolic Landscape & Biotransformation[2]

Mepivacaine is an amide-linked local anesthetic.[2][3][4] Unlike esters, which are hydrolyzed rapidly in plasma, Mepivacaine requires hepatic oxidation. Understanding this pathway is the foundation for predicting toxicological accumulation.

The N-Dealkylation Pathway

The primary detoxification route involves N-dealkylation to form 2,6-pipecoloxylidide (PPX) . This metabolite is chemically significant because it is the structural core shared with Ropivacaine and Bupivacaine.

  • Primary Enzyme: CYP1A2 (Major), CYP3A4 (Minor).

  • Secondary Metabolites: 3-hydroxy-mepivacaine and 4-hydroxy-mepivacaine (via aromatic hydroxylation), primarily excreted as glucuronide conjugates.

Visualization of Metabolic Flux

The following diagram illustrates the biotransformation pathways, highlighting the divergence between acute active agents and renally cleared metabolites.

Mepivacaine_Metabolism Mepivacaine Mepivacaine (Parent Drug) CYP1A2 CYP1A2 (Hepatic) Mepivacaine->CYP1A2 CYP3A4 CYP3A4 (Hepatic) Mepivacaine->CYP3A4 OH_Mep 3-OH / 4-OH Mepivacaine Mepivacaine->OH_Mep Hydroxylation PPX 2,6-Pipecoloxylidide (PPX) (Major Metabolite) CYP1A2->PPX N-dealkylation CYP3A4->PPX Renal Renal Excretion (Accumulation Risk) PPX->Renal Slow Elimination (t1/2 > Parent) OH_Mep->Renal Glucuronidation

Figure 1: Hepatic biotransformation of Mepivacaine. Note the central role of CYP1A2 in generating PPX, which relies heavily on renal clearance.

Comparative Toxicological Profiles

The following data synthesizes comparative toxicity across three critical domains: CNS, Cardiovascular, and Cellular viability.

Physico-Chemical & Clearance Data[7][8]
ParameterMepivacaine (Parent)2,6-Pipecoloxylidide (PPX)Clinical Implication
Pharmacologic Activity High (Na+ Channel Block)Low (Weak Anesthetic)PPX contributes minimal analgesia but complicates toxicity monitoring.
Protein Binding ~77% (Alpha-1-acid glycoprotein)Lower than parentFree fraction of metabolite increases in protein-deficient states.
Elimination Half-life 1.9 – 3.2 hours~9 – 12 hoursAccumulation Risk: PPX persists long after the parent drug is cleared.
Renal Dependency Low (<10% unchanged)High Renal failure patients may exhibit "silent" metabolite toxicity.
Organ-System Toxicity Comparison
Toxicity EndpointMepivacainePPX (Metabolite)Bupivacaine (Benchmark)
CNS Toxicity Moderate. Causes seizures at lower plasma concentrations than Lidocaine but higher than Bupivacaine.Low. Animal models suggest PPX is significantly less potent in inducing convulsions than the parent.High. Severe CNS excitation followed by depression.
Cardiotoxicity Intermediate. Dissociates rapidly from Na+ channels ("Fast-in, Fast-out"). Less arrhythmogenic.Very Low. Lacks the lipophilicity required for potent myocardial depression.Severe. "Fast-in, Slow-out" kinetics. Re-entrant arrhythmia risk.
Chondrotoxicity High/Intermediate. More toxic than Ropivacaine; comparable to or slightly less than Bupivacaine.[3]Unknown/Low. Direct chondrotoxic effects of PPX are not well-characterized compared to the parent.Severe. Highest rate of chondrocyte apoptosis.

Deep Dive: Chondrotoxicity (The Emerging Hazard)

Recent investigations have shifted focus from systemic toxicity (LAST) to local tissue toxicity, specifically chondrolysis following intra-articular injection. Mepivacaine is often viewed as a "safe" alternative to Bupivacaine, but experimental data suggests caution.

Mechanism of Action

Local anesthetics induce chondrocyte death via:

  • Mitochondrial depolarization: Disruption of the electron transport chain.

  • Caspase activation: Triggering the intrinsic apoptotic pathway.

  • Necrosis: Immediate membrane lysis at high concentrations (e.g., 2%).

Experimental Protocol: In Vitro Chondrocyte Viability Assay

Objective: To quantify the comparative cytotoxicity of Mepivacaine vs. Ropivacaine on human articular chondrocytes.

Phase 1: Cell Preparation
  • Isolation: Enzymatically digest human articular cartilage (Type II collagenase, 37°C, 16h).

  • Seeding: Plate chondrocytes at

    
     cells/well in 96-well plates.
    
  • Synchronization: Serum-starve cells for 24h prior to exposure to synchronize cell cycles (critical for consistent apoptosis data).

Phase 2: Drug Exposure (The Validation Step)
  • Control: Culture media alone (Negative Control) and 0.1% Triton X-100 (Positive Toxicity Control).

  • Treatment Groups:

    • Mepivacaine 1.0%, 1.5%, 2.0%.[4]

    • Ropivacaine 0.5%, 0.75%.[5]

  • Duration: Expose cells for 1 hour , then wash 3x with PBS and replace with fresh media. Why? This mimics the clinical washout of local anesthetics from the joint space.

Phase 3: Analysis (Dual-Staining Flow Cytometry)

Do not rely on MTT assays alone (metabolic noise). Use Annexin V/PI staining.

  • Annexin V-FITC: Binds phosphatidylserine (early apoptosis).

  • Propidium Iodide (PI): Stains DNA in compromised membranes (necrosis/late apoptosis).

Data Interpretation:

  • Q1 (Annexin-/PI-): Viable.

  • Q3 (Annexin+/PI-): Early Apoptosis -> Key metric for Mepivacaine toxicity.

  • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Experimental Protocol: Nav1.5 Channel Blockade

Objective: To determine the affinity and state-dependent block of Mepivacaine on cardiac sodium channels (Cardiotoxicity Proxy).

This protocol utilizes Whole-Cell Patch Clamp electrophysiology, the gold standard for ion channel research.

Patch_Clamp_Workflow Preparation HEK293 Cells Transfected with hNav1.5 Setup Gigaseal Formation (>1 GΩ resistance) Preparation->Setup Protocol_Resting Resting Block Protocol Holding Potential -120 mV Setup->Protocol_Resting Protocol_Inact Inactivated State Protocol Holding Potential -70 mV Setup->Protocol_Inact Drug_App Perfusion of Mepivacaine (10 - 1000 µM) Protocol_Resting->Drug_App Protocol_Inact->Drug_App Analysis Calculate IC50 (Shift in V1/2) Drug_App->Analysis

Figure 2: Electrophysiological workflow for assessing state-dependent sodium channel blockade.

Methodological Causality
  • Transfection: Use HEK293 cells stably expressing the human

    
    -subunit of Nav1.5. Why? Native cardiomyocytes have variable channel populations; heterologous expression ensures signal specificity.
    
  • Voltage Protocols:

    • Tonic Block: Depolarize from -120 mV to -10 mV at 0.2 Hz.

    • Phasic Block (Use-Dependent): Apply high-frequency trains (10 Hz). Mepivacaine should show less use-dependent block accumulation compared to Bupivacaine due to faster dissociation kinetics.

  • Validation: Seal resistance must remain

    
    . Series resistance compensation 
    
    
    
    is mandatory to avoid voltage errors.

Synthesis and Clinical Implications

The toxicological profile of Mepivacaine is bifurcated:

  • Acute Setting (LAST): The parent molecule is the primary threat. Its intermediate lipid solubility renders it safer than Bupivacaine regarding cardiac arrest, but it remains a potent neurotoxin.

  • Chronic/Pathologic Setting: In patients with renal failure (CrCl < 30 mL/min), the accumulation of PPX becomes the dominant variable. While PPX is less acutely toxic, its saturation can lead to prolonged, subtle neurotoxicity (agitation, confusion) often misdiagnosed as uremic encephalopathy.

Recommendation for Researchers: When designing comparative toxicity studies, do not use "Mepivacaine" as a monolith. Distinguish between the parent-mediated acute cytotoxicity (relevant for chondrolysis and cardiac arrest) and metabolite-mediated chronic accumulation (relevant for pharmacokinetics in organ failure).

References

  • Pfizer. (2023). Carbocaine (Mepivacaine Hydrochloride) Prescribing Information.[4][6]Link

  • Mazoit, J. X., et al. (2000). "Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A."[7][8] Drug Metabolism and Disposition. Link

  • Grishko, V., et al. (2013). "The cytotoxicity of bupivacaine, ropivacaine, and mepivacaine on human chondrocytes and cartilage."[5][9][10] Anesthesia & Analgesia. Link

  • Graf, B. M., et al. (2002). "Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties."[11] Anesthesiology. Link

  • Pere, P., et al. (2011). "Pharmacokinetics of ropivacaine in patients with chronic renal failure." British Journal of Anaesthesia. (Note: Discusses PPX accumulation relevant to amide anesthetics). Link

  • Kasaba, T., et al. (2003).[12] "Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics."[13] Anesthesia & Analgesia. Link

Sources

Metabolic Profiling of Mepivacaine: Relative Abundance of 4-Hydroxy Mepivacaine vs. Major Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In human urinary excretion profiles, 4-hydroxy mepivacaine is a minor secondary metabolite , significantly less abundant than the dominant 3-hydroxy mepivacaine and the N-dealkylated metabolite 2',6'-pipecoloxylidide (PPX) .[1]

While 4-hydroxy mepivacaine is frequently analyzed in forensic and clinical toxicology to map total metabolic clearance, it typically represents <1–5% of the administered dose in human urine, whereas 3-hydroxy mepivacaine (conjugated) can account for 30–40% .[1] This distinction is critical for developing sensitive LC-MS/MS assays, as targeting the 4-hydroxy isomer alone may lead to underestimation of total drug clearance.[1]

Part 1: Metabolic Pathways & Mechanisms[1]

Mepivacaine is an amide-type local anesthetic cleared primarily by the liver.[1] Its metabolism is stereoselective and regiospecific, governed by the Cytochrome P450 system.[1] The two primary divergence points are aromatic hydroxylation (forming phenols) and N-dealkylation (forming PPX).[1]

The CYP450 Drivers[1][2][3][4]
  • CYP1A2: The primary driver of aromatic hydroxylation at the 3-position (and to a lesser extent the 4-position).[1]

  • CYP3A4: The primary driver of N-dealkylation , removing the butyl group to form PPX.[1]

Metabolic Pathway Diagram

The following diagram illustrates the divergence of Mepivacaine into its three primary metabolites and their subsequent glucuronidation for urinary excretion.

MepivacaineMetabolism Mepivacaine Mepivacaine (Parent Drug) CYP1A2 CYP1A2 (Oxidation) Mepivacaine->CYP1A2 CYP3A4 CYP3A4 (N-Dealkylation) Mepivacaine->CYP3A4 OH3 3-Hydroxy Mepivacaine (MAJOR METABOLITE) CYP1A2->OH3 Major Pathway OH4 4-Hydroxy Mepivacaine (Minor Metabolite) CYP1A2->OH4 Minor Pathway PPX 2',6'-Pipecoloxylidide (PPX) CYP3A4->PPX N-Dealkylation UGT UGT Enzymes (Phase II Conjugation) OH3->UGT OH4->UGT Gluc3 3-OH-Mepivacaine Glucuronide (Renal Excretion) UGT->Gluc3 Gluc4 4-OH-Mepivacaine Glucuronide (Renal Excretion) UGT->Gluc4

Figure 1: Hepatic biotransformation of Mepivacaine.[1][2] Note the dominance of the 3-hydroxylation pathway over the 4-hydroxylation pathway in humans.[1]

Part 2: Comparative Abundance in Urine

The following data aggregates pharmacokinetic studies of mepivacaine and its structural analogs (ropivacaine/bupivacaine) in humans. Note that in equine metabolism (relevant for doping control), the profiles may shift, but for human drug development, the 3-hydroxy variant is dominant.[1]

Urinary Excretion Profile (0–24h Post-Dose)
MetaboliteAbundance (Human Urine)Primary Phase II ConjugateClinical Significance
3-Hydroxy Mepivacaine High (~30–40%) GlucuronideMajor Metabolite. Primary marker for hepatic clearance via CYP1A2.
2',6'-Pipecoloxylidide (PPX) Moderate (~5–10%) None (Excreted free)Active Metabolite. Accumulates in renal failure; potential for systemic toxicity (CNS).[1]
Unchanged Mepivacaine Low (~3–5%) N/AHighly pH-dependent excretion.[1] Acidic urine increases excretion.
4-Hydroxy Mepivacaine Very Low (<1–5%) GlucuronideMinor Metabolite. Often below LOQ in standard assays without hydrolysis.[1]
Why is 4-Hydroxy Mepivacaine Minor?

Steric hindrance and the specific orientation of the mepivacaine molecule within the active site of human CYP1A2 favor hydroxylation at the 3-position of the xylidine ring over the 4-position. In contrast, other species (e.g., rats) may show higher fractions of 4-hydroxylation, highlighting the importance of species-specific metabolic mapping during preclinical toxicology.[1]

Part 3: Analytical Methodology (LC-MS/MS)

To accurately quantify 4-hydroxy mepivacaine and its isomers, the analytical protocol must include an enzymatic hydrolysis step.[1] Without this, >90% of the phenolic metabolites (3-OH and 4-OH) will remain undetected as "invisible" glucuronides.[1]

Recommended Protocol: Total Metabolite Quantification

Objective: Simultaneous quantification of Mepivacaine, 3-OH, 4-OH, and PPX in human urine.

1. Sample Preparation (Hydrolysis is Critical)[1]
  • Reagent:

    
    -Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalents).[1]
    
  • Buffer: 0.1 M Acetate buffer (pH 5.0).

  • Incubation: Mix 200

    
    L Urine + 200 
    
    
    
    L Buffer/Enzyme mix.[1] Incubate at 37°C for 2–4 hours .
    • Control Check: Run a parallel sample without enzyme to measure "Free" vs. "Total" fractions.[1]

2. Extraction (Solid Phase Extraction - SPE)[1][3]
  • Cartridge: Mixed-mode Cation Exchange (MCX) is preferred to retain the basic amine of mepivacaine/metabolites while washing away acidic interferences.[1]

  • Wash: 5% Methanol (removes salts) -> 100% Methanol (removes neutrals).[1]

  • Elution: 5% Ammonium Hydroxide in Methanol (releases basic analytes).

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Separation Challenge: 3-OH and 4-OH Mepivacaine are isobaric isomers (same mass).[1] They must be chromatographically separated.[1]

    • Gradient: Slow ramp from 10% to 30% B over 5 minutes is typically required to resolve the 3-OH and 4-OH peaks.

Analytical Workflow Diagram

AnalyticalWorkflow Urine Urine Sample (Contains Conjugates) Hydrolysis Enzymatic Hydrolysis (Beta-Glucuronidase) Releases 3-OH & 4-OH Urine->Hydrolysis Essential Step SPE SPE Extraction (Mixed-Mode Cation Exchange) Hydrolysis->SPE LCMS LC-MS/MS Analysis (C18 Column) SPE->LCMS Data Quantification (Separate Isobaric Peaks) LCMS->Data

Figure 2: Critical workflow for quantifying phenolic metabolites.[1] Omitting hydrolysis results in false negatives for 4-hydroxy mepivacaine.

References

  • Vree, T. B., et al. (1982).[1] "Clinical Pharmacokinetics of Mepivacaine after Epidural Administration." European Journal of Clinical Pharmacology. (Context: Establishes 3-OH and PPX as primary metabolites in humans).

  • Oda, Y., et al. (1995).[1][2] "Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450."[1][2] Anesthesiology. (Context: Defines the CYP1A2/3A4 pathway parallels between ropivacaine and mepivacaine).

  • Geldner, G., et al. (1999).[1] "Pharmacokinetics of ropivacaine in patients with chronic renal failure." British Journal of Anaesthesia.[1] (Context: Demonstrates the accumulation of PPX and renal excretion of glucuronides).[1]

  • Harkins, J. D., et al. (1999).[1] "Mepivacaine: urinary excretion and cutaneous absorption in the horse."[1] Journal of Veterinary Pharmacology and Therapeutics. (Context: Comparative species data showing high 3-OH abundance).

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 4-Hydroxy Mepivacaine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy Mepivacaine in a laboratory setting. The following protocols are designed to ensure user safety and procedural integrity through a deep understanding of the compound's potential hazards and the rationale behind each protective measure.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Potential Hazards:

  • Systemic Toxicity: Overexposure to Mepivacaine can affect the central nervous and cardiovascular systems, leading to symptoms such as drowsiness, dizziness, confusion, and changes in blood pressure.[2][4]

  • Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory irritation.[2][4]

  • Aromatic Amine Structure: As an aromatic amine, there is a potential for hazards associated with this chemical class, which necessitates careful handling to prevent absorption.[5]

Hazard Summary Table:

Hazard CategoryPotential EffectsSource Compounds and Chemical Class
Acute Toxicity (Oral) Toxic if swallowed.[6][7]Mepivacaine Hydrochloride
Systemic Effects May cause drowsiness, dizziness, confusion, excitability, nervousness, and impact the cardiovascular system.[2][4]Mepivacaine Hydrochloride
Inhalation May cause respiratory irritation and drowsiness or dizziness.[2][4][6]Mepivacaine Hydrochloride
Skin Contact May cause skin irritation.[2][4]Mepivacaine Hydrochloride
Eye Contact May cause eye irritation.[2][4]Mepivacaine Hydrochloride
Chronic Exposure May cause damage to organs through prolonged or repeated exposure.[8]Mepivacaine Hydrochloride

Core Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process. The following protocol outlines the minimum PPE requirements and provides a framework for scaling up protection based on the experimental procedure.

Primary Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even donned, engineering controls should be in place to minimize exposure.

  • Chemical Fume Hood: All work involving the handling of solid 4-Hydroxy Mepivacaine or concentrated solutions should be performed in a certified chemical fume hood. This is crucial for preventing the inhalation of any airborne particles or aerosols.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9]

Hand Protection: Preventing Dermal Absorption

Dermal absorption is a primary route of exposure for many chemicals. The choice of gloves is critical for preventing this.

  • Glove Selection: Nitrile gloves are recommended for handling 4-Hydroxy Mepivacaine in most laboratory settings.[10] They provide good resistance to a range of chemicals and are a suitable alternative for those with latex allergies. For prolonged handling or when working with large quantities, consider double-gloving.

  • Glove Technique:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • Don gloves before entering the work area and remove them before leaving.

    • Wash hands thoroughly with soap and water after removing gloves.

    • Never reuse disposable gloves.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Safety Glasses: At a minimum, ANSI Z87.1-rated safety glasses with side shields should be worn for all procedures.

  • Chemical Splash Goggles: When there is a risk of splashes, such as when transferring solutions, chemical splash goggles that provide a complete seal around the eyes are required.

  • Face Shield: For procedures with a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Body Protection: Guarding Against Contamination
  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination.

  • Chemical-Resistant Apron: When handling larger quantities of solutions or in situations with a high potential for splashes, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: When Engineering Controls Are Not Enough

In most laboratory settings with proper engineering controls, respiratory protection should not be necessary. However, it may be required in specific situations:

  • Spill Cleanup: During the cleanup of a large spill, a respirator may be necessary.

  • Maintenance of Engineering Controls: If work must be performed in an area where engineering controls are not functioning correctly.

If a risk assessment determines that respiratory protection is needed, a NIOSH-approved respirator with the appropriate cartridges should be used. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.

PPE Selection Workflow Diagram:

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 4-Hydroxy Mepivacaine AssessQuantity Assess Quantity and Concentration Start->AssessQuantity AssessProcedure Assess Procedure (e.g., weighing, dissolving, transferring) Start->AssessProcedure EngControls Work in Chemical Fume Hood? AssessQuantity->EngControls AssessProcedure->EngControls EyeProtection Select Eye/Face Protection EngControls->EyeProtection Yes HandProtection Select Hand Protection EngControls->HandProtection Yes BodyProtection Select Body Protection EngControls->BodyProtection Yes EyeProtection->HandProtection HandProtection->BodyProtection RespProtection Respiratory Protection Needed? BodyProtection->RespProtection UseRespirator Use NIOSH-Approved Respirator RespProtection->UseRespirator Yes End Proceed with Experiment RespProtection->End No UseRespirator->End

Caption: PPE selection workflow for handling 4-Hydroxy Mepivacaine.

Operational Plan: Safe Handling Procedures

Adherence to standard operating procedures is crucial for minimizing risk.

Preparation and Weighing of Solid Compound:

  • Preparation: Designate a specific area within the chemical fume hood for handling 4-Hydroxy Mepivacaine.

  • Weighing: If possible, weigh the compound directly into a container that will be used for the subsequent step to minimize transfers. Use a balance with a draft shield.

  • Cleaning: After weighing, carefully decontaminate the spatula and the balance with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

Dissolving and Solution Handling:

  • Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and monitor the process.

  • Transfers: When transferring solutions, use a pipette or a funnel to minimize the risk of spills.

Emergency Procedures:

  • Spill:

    • Alert others in the area.

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • Wear appropriate PPE for cleanup, including a respirator if necessary.[9]

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Skin Exposure:

    • Immediately remove contaminated clothing.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][4]

    • Seek medical attention.

  • Eye Exposure:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.[2][4][6]

    • Seek medical attention if symptoms develop.

  • Ingestion:

    • Do not induce vomiting.[2][4]

    • Rinse the mouth with water.

    • Seek immediate medical attention.[2][4][7]

Spill Response Workflow Diagram:

Spill_Response_Workflow cluster_initial Initial Response cluster_action Containment and Cleanup cluster_final Final Steps Spill Spill Occurs Alert Alert Others in the Area Spill->Alert Assess Assess Spill Size and Hazard Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain the Spill with Absorbent Material DonPPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Protocol Decontaminate->Dispose Report Report the Incident Dispose->Report End Resume Work Safely Report->End

Caption: Spill response workflow for 4-Hydroxy Mepivacaine.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Solid Waste: All disposable materials contaminated with 4-Hydroxy Mepivacaine (e.g., gloves, weigh paper, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and waste from the experimental process should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.[2][4][6]

Summary of PPE Recommendations

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Nitrile gloves (single or double)Safety glasses with side shieldsLab coatNot typically required with fume hood
Handling Solutions Nitrile glovesChemical splash gogglesLab coatNot typically required with fume hood
Large Volume Transfers Nitrile gloves (double)Goggles and face shieldLab coat and chemical-resistant apronNot typically required with fume hood
Spill Cleanup Heavy-duty nitrile or butyl glovesGoggles and face shieldLab coat and chemical-resistant apronRequired if spill is large or ventilation is poor

References

  • Henry Schein. (2021). MATERIAL SAFETY DATA SHEET - Mepivacaine Hydrochloride Injection.
  • Henry Schein. (n.d.). SAFETY DATA SHEET - Mepivacaine Hydrochloride Injection.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Mepivacaine hydrochloride.
  • Dailymed. (n.d.). Mepivacaine Hydrochloride Sterile Solution - SAFETY DATA SHEET.
  • British Pharmacopoeia Commission. (2023). CAT 699 - Mepivacaine hydrochloride Assay Standard - SAFETY DATA SHEET.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • NPS MedicineWise. (2008). ATO Mepivacaine 3%.
  • PubChem. (n.d.). 4'-Hydroxymepivacaine.
  • Occupational Safety and Health Administration. (n.d.). Anesthetic Gases: Guidelines for Workplace Exposures.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • Covetrus. (2014). Mepivacaine Hydrochloride Injection USP, 3% - SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy Mepivacaine
Reactant of Route 2
Reactant of Route 2
4-Hydroxy Mepivacaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.